Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.312 g/mol . It is known for its unique structure, which includes an ethyl ester group and a benzoate moiety linked by an amide bond to a 2,2-dimethylpropanoyl group . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps :
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Esterification: The resulting product is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include alcohols and amines.
Substitution: The major products depend on the nucleophile used, such as esters or amides.
Scientific Research Applications
Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-[(2,2-dimethylpropanoyl)amino]benzoate can be compared with other similar compounds, such as :
Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate: Similar structure but with an acetyloxy group instead of a dimethylpropanoyl group.
Ethyl 4-[(4-methoxybenzoyl)amino]benzoate: Contains a methoxy group instead of a dimethylpropanoyl group.
Ethyl 4-[(4-nitrobenzylidene)amino]benzoate: Features a nitro group instead of a dimethylpropanoyl group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 4-(2,2-dimethylpropanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17) |
InChI Key |
MHKFDKUKVCJGIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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